2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the S-alkylation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent, followed by the condensation with acetohydrazide derivatives . The reaction conditions often require an alkaline medium and controlled temperatures to ensure the desired product’s formation.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the acetohydrazide moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It may be used in developing new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound’s sulfanyl and acetohydrazide moieties may also contribute to its biological activity by forming hydrogen bonds or other interactions with target molecules.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide include:
- 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and reactivity.
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H19N5O2S/c1-2-24-18(15-8-4-3-5-9-15)22-23-19(24)27-14-17(25)21-20-12-6-10-16-11-7-13-26-16/h3-13H,2,14H2,1H3,(H,21,25)/b10-6+,20-12+ |
InChI Key |
PVVBAGUAIVBWBE-UPINRHINSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C=C/C2=CC=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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